molecular formula C14H24N2O2 B2709666 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol CAS No. 302801-90-7

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol

Cat. No.: B2709666
CAS No.: 302801-90-7
M. Wt: 252.358
InChI Key: XELOOTAZVDARBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol is a chemical compound with a unique structure that combines an amino group, a phenoxy group, and a propanol backbone

Scientific Research Applications

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Safety and Hazards

The safety data sheet for a similar compound, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research in this field could involve the use of circularly polarized light as a chiral source to construct chiral materials. The potential applications of chiral nanomaterials driven by circularly polarized light in different fields are being explored, including biosensing, catalysis, and phototherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol typically involves the reaction of 3-dimethylaminopropylamine with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

  • 3-Dimethylamino-1-propanol
  • 2-Dimethylaminoethanol
  • 1-Dimethylamino-2-propanol

Comparison: 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol is unique due to its combination of an amino group, a phenoxy group, and a propanol backbone. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the phenoxy group may enhance its interactions with certain biological targets, making it more effective in specific applications.

Properties

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-13(17)12-18-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELOOTAZVDARBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.